Synthesis and Characterization of Carnitine Chloride: A Technical Guide for Researchers
Synthesis and Characterization of Carnitine Chloride: A Technical Guide for Researchers
Introduction: Carnitine, a quaternary ammonium compound, is a vital molecule in cellular metabolism, primarily known for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1][2][3] The biologically active form is L-Carnitine, while its enantiomer, D-Carnitine, is biologically inactive.[1] In research and pharmaceutical applications, carnitine is often prepared and utilized as its more stable salt form, Carnitine Chloride. This technical guide provides an in-depth overview of the synthesis and characterization of Carnitine Chloride, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.
Physicochemical Properties of Carnitine Chloride
A summary of the key physicochemical properties of Carnitine Chloride is presented below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (3-carboxy-2-hydroxypropyl)-trimethylazanium chloride | [4] |
| Molecular Formula | C₇H₁₆ClNO₃ | |
| Molecular Weight | 197.66 g/mol | |
| CAS Number | 461-05-2 (for DL-Carnitine Chloride) | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 190-205 °C (DL-form) | |
| Solubility | Highly soluble in water |
Synthesis of L-Carnitine Chloride
The commercial synthesis of L-Carnitine predominantly starts from (S)-epichlorohydrin to ensure the correct stereochemistry of the final product. This pathway involves the opening of the epoxide ring by trimethylamine, followed by the introduction of a carboxyl group.
Caption: Workflow for the synthesis of L-Carnitine Hydrochloride.
Experimental Protocol: Synthesis from (S)-Epichlorohydrin
This protocol outlines a common method for synthesizing L-Carnitine Chloride.
Step 1: Amination to form L-3-chloro-2-hydroxypropyl trimethylammonium chloride
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In a suitable reaction vessel, dissolve (S)-epichlorohydrin in an appropriate solvent such as absolute ethanol.
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Add trimethylamine hydrochloride to the solution. The reaction is typically carried out at a controlled temperature, for instance, by cooling in an ice bath initially and then allowing it to proceed at room temperature.
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The reaction mixture is stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
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The intermediate, L-3-chloro-2-hydroxypropyl trimethylammonium chloride, is typically used in the next step without isolation.
Step 2: Cyanation to form L-Carnitinenitrile chloride
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To the reaction mixture from Step 1, a source of cyanide, such as sodium cyanide (NaCN), is added carefully in portions while maintaining a controlled temperature (e.g., 20-30°C).
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The reaction is stirred for a sufficient period to allow for the substitution of the chloride with a nitrile group.
Step 3: Hydrolysis to L-Carnitine Hydrochloride
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After the cyanation reaction is complete, excess raw materials and solvent can be removed by distillation.
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Concentrated hydrochloric acid is then added to the L-Carnitinenitrile chloride intermediate.
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The mixture is heated under reflux for several hours (e.g., 1-36 hours at 30-120°C) to hydrolyze the nitrile group to a carboxylic acid.
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Upon completion of the hydrolysis, the reaction mixture contains L-Carnitine Hydrochloride and the byproduct, ammonium chloride.
Step 4: Purification and Isolation
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The reaction solution is cooled to induce crystallization. The byproduct, ammonium chloride, can be separated by filtration.
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The filtrate containing L-Carnitine Hydrochloride is concentrated under reduced pressure.
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Recrystallization from a suitable solvent, such as absolute ethanol, is performed to purify the final product.
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The resulting crystals of L-Carnitine Hydrochloride are collected by filtration and dried under vacuum.
Characterization of Carnitine Chloride
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized Carnitine Chloride. Various analytical techniques are employed for this purpose.
Spectroscopic and Analytical Data
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the trimethylammonium protons (singlet, ~3.2 ppm), methylene protons adjacent to the nitrogen (multiplet, ~3.4-3.6 ppm), the methine proton of the hydroxyl group (multiplet, ~4.5 ppm), and the methylene protons adjacent to the carboxyl group (doublet of doublets, ~2.6 ppm). |
| ¹³C NMR | Signals for the quaternary ammonium methyl carbons, the two methylene carbons, the hydroxyl-bearing methine carbon, and the carboxyl carbon. |
| FTIR (cm⁻¹) | Broad O-H stretch from the hydroxyl and carboxylic acid groups (~3400-2500 cm⁻¹), C-H stretching (~3000-2850 cm⁻¹), C=O stretch of the carboxylic acid (~1710 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M]⁺ of carnitine (C₇H₁₅NO₃⁺) at m/z 162.11. |
| HPLC | A single major peak when analyzed on a suitable column (e.g., HILIC or ion-exchange), confirming purity. Retention time should match that of an analytical standard. |
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To elucidate the chemical structure and confirm the identity of the compound.
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Protocol:
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Dissolve 5-10 mg of the synthesized Carnitine Chloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
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Transfer the solution to a standard 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra (Fourier transform, phase correction, baseline correction) and assign the observed chemical shifts to the respective protons and carbons in the carnitine structure.
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2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Purpose: To identify the functional groups present in the molecule.
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Protocol:
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Prepare a sample by either creating a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory.
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Place the sample in the FTIR spectrometer.
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Record the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.
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Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups (O-H, C=O, C-N, C-H).
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3. Mass Spectrometry (MS)
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Purpose: To determine the molecular weight and confirm the elemental composition.
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Protocol:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
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Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
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Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
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Acquire the mass spectrum and identify the peak corresponding to the molecular ion of carnitine. High-resolution mass spectrometry can be used to confirm the exact mass and elemental formula.
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4. High-Performance Liquid Chromatography (HPLC)
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Purpose: To assess the purity of the synthesized compound.
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Protocol:
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Prepare a standard solution of known concentration and a solution of the synthesized sample.
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Use an appropriate HPLC column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like carnitine.
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Develop a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
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Inject the standard and sample solutions into the HPLC system.
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Detect the compound using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
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Determine the purity by calculating the peak area percentage of the main component.
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Biological Signaling and Pathways
L-Carnitine's primary biological function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle. This shuttle is critical for fatty acid oxidation and energy production.
Caption: The Carnitine Shuttle system for fatty acid transport.
The body can also synthesize carnitine endogenously from the essential amino acids lysine and methionine, primarily in the liver and kidneys.
Caption: Key steps in the endogenous biosynthesis of L-Carnitine.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Chloride | C7H16ClNO3 | CID 5970 - PubChem [pubchem.ncbi.nlm.nih.gov]
